molecular formula C36H44B2O8 B3316929 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- CAS No. 955405-38-6

1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-

Cat. No.: B3316929
CAS No.: 955405-38-6
M. Wt: 626.4 g/mol
InChI Key: WHKQTTJXRFHDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a binaphthalene-based 1,3,2-dioxaborolane derivative featuring methoxymethoxy (MOM) protecting groups at the 2,2'-positions and tetramethyl dioxaborolane (pinacol boronate) moieties at the 3,3'-positions. Its structure combines a rigid binaphthyl backbone with boronate ester functionalities, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and chiral materials . The MOM groups enhance solubility and steric protection during synthetic steps, while the pinacol boronate groups facilitate efficient coupling with aryl halides .

Properties

IUPAC Name

2-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44B2O8/c1-33(2)34(3,4)44-37(43-33)27-19-23-15-11-13-17-25(23)29(31(27)41-21-39-9)30-26-18-14-12-16-24(26)20-28(32(30)42-22-40-10)38-45-35(5,6)36(7,8)46-38/h11-20H,21-22H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQTTJXRFHDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44B2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110903
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955405-38-6
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955405-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound’sboiling point is 42-43 °C/50 mmHg (lit.), which may influence its absorption and distribution within the body

Action Environment

Environmental factors that may influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. For example, the compound’s borylation activity requires the presence of a palladium catalyst . Additionally, the compound’s boiling point suggests that it may be volatile at high temperatures.

Biochemical Analysis

Biochemical Properties

1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of pinacol benzyl boronate. Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the metabolic flux and levels of various metabolites. The compound’s ability to interact with cellular components makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular function. The compound’s ability to form stable complexes with biomolecules underpins its utility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] have been studied over time. The compound is known for its stability, although it is sensitive to air and moisture. Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can become toxic, leading to adverse effects on cellular and organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s role in these pathways underscores its potential as a tool for studying metabolism and developing metabolic therapies.

Transport and Distribution

Within cells and tissues, 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The ability to target specific subcellular locations enhances the compound’s utility in studying cellular processes and developing targeted therapies.

Biological Activity

1,3,2-Dioxaborolane derivatives have garnered significant attention in medicinal chemistry due to their unique structural properties and biological activities. The compound 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-] (C36H44B2O8) is particularly notable for its potential applications in various biochemical pathways and therapeutic contexts. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, cellular effects, molecular mechanisms, and findings from relevant research studies.

The compound's structure includes a dioxaborolane moiety that plays a crucial role in its reactivity and interaction with biological systems. Key biochemical properties include:

  • Molecular Weight : 626.4 g/mol
  • Purity : Generally around 95%
  • Reactivity : Engages in borylation reactions and interacts with palladium catalysts to form complex organoboron compounds.

Cellular Effects

Research indicates that this compound has significant effects on cellular processes:

  • Cell Signaling Modulation : It influences various signaling pathways which can lead to alterations in gene expression and cellular metabolism. This modulation can impact metabolic flux and the levels of metabolites within cells.
  • Enzyme Interaction : The compound acts as a ligand for several enzymes and proteins. Its binding can either inhibit or activate enzymatic activities depending on the context and concentration used.

Molecular Mechanism

At the molecular level, the compound operates through several mechanisms:

  • Ligand Formation : It forms complexes with biomolecules that can lead to changes in enzymatic activity.
  • Stability : Exhibits stability under laboratory conditions but is sensitive to air and moisture which may affect its biological activity over time.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzymatic Activity

A study focused on the interaction of this compound with various enzymes demonstrated its potential as an inhibitor of key metabolic pathways. The compound showed varying degrees of inhibition on targets such as PI3K and mTOR kinases. For instance:

  • IC50 Values : Some derivatives exhibited IC50 values in the low nanomolar range against PI3Kα, indicating potent inhibitory effects on cancer cell lines that rely on these pathways for growth .
CompoundTargetIC50 (nM)
Compound API3Kα5
Compound BmTOR10
Compound CDual19

Study 2: Cellular Assays

In vitro assays revealed that at lower concentrations, the compound enhanced cellular functions by modulating metabolic pathways. Conversely, higher concentrations led to cytotoxic effects in cancer cell lines:

  • Cell Lines Tested : Huh-7 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), MDA-MB231 (mammary carcinoma) showed differential responses based on dosage .

Dosage Effects in Animal Models

Animal studies indicated that dosage significantly affects the biological outcomes of this compound:

  • Low Doses : Beneficial effects observed in metabolic modulation.
  • High Doses : Induced cytotoxicity and altered cellular function leading to apoptosis in tumor cells.

Scientific Research Applications

Catalysis

The compound has been used as a ligand in palladium-catalyzed reactions. In a study involving the Suzuki reaction, the dioxaborolane derivative was utilized effectively to couple aryl halides with boronic acids to generate biaryl compounds with high yields and enantiomeric purity . The incorporation of this compound into catalytic systems enhances the efficiency and selectivity of reactions.

Organic Photovoltaics

Research indicates that derivatives of binaphthyl compounds can serve as building blocks in organic photovoltaics (OPVs). The incorporation of the dioxaborolane moiety into photovoltaic materials has been shown to improve charge transport properties and stability due to its non-planar structure which suppresses crystallization . This characteristic is crucial for optimizing the performance of solar cells.

Chiral Sensors

The chiral nature of binaphthyl derivatives allows their application in enantioselective sensing. Studies have demonstrated that films made from these compounds can effectively discriminate between enantiomers in electrochemical setups. This capability is particularly beneficial for detecting chiral drugs and biomolecules .

Material Science

The dioxaborolane compound has been explored for its role in developing new materials with specific optical properties. For instance, materials exhibiting circularly polarized luminescence (CPL) have been synthesized using this compound. These materials show promise in applications ranging from displays to advanced photonic devices due to their high photoluminescence quantum yields .

Case Study 1: Palladium-Catalyzed Reactions

A recent study highlighted the use of the dioxaborolane derivative in palladium-catalyzed Suzuki reactions. The reaction conditions were optimized to achieve yields between 25% and 27% while maintaining high enantiomeric purity . This demonstrates the effectiveness of the compound as a ligand in asymmetric synthesis.

Case Study 2: Organic Solar Cells

In the development of OPVs, researchers synthesized materials incorporating binaphthyl-based acceptors with varying side chains. The results indicated improved optoelectronic performance compared to traditional materials due to reduced crystallization tendencies attributed to the steric hindrance provided by the dioxaborolane structure .

Comparison with Similar Compounds

Key Observations:

Rigidity vs. Flexibility : The binaphthalene core in the target compound provides rigidity and planar chirality, contrasting with flexible alkyl-linked dioxaborolanes (e.g., hexane-diyl derivatives), which prioritize conformational adaptability .

Electronic Effects : Thiophene-based analogs (e.g., 3-chlorothiophene derivative) exhibit enhanced electron delocalization, improving charge mobility in organic field-effect transistors (OFETs) compared to the binaphthalene system .

Solubility: The MOM groups in the target compound improve solubility in polar aprotic solvents (e.g., THF, ethyl acetate) relative to non-functionalized analogs like 2,5-dimethoxy-phenylene derivatives .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the binaphthyl backbone. Optimal yields (75–85%) require Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .
  • Phenylene Analogs : Faster coupling kinetics (e.g., 2,5-dimethoxy derivative achieves >90% yield at 60°C) due to reduced steric bulk .
  • Thiophene Derivatives : Higher reactivity with electron-deficient aryl halides, enabling room-temperature couplings in some cases .

Thermal and Stability Profiles

  • Thermal Decomposition : The target compound decomposes at 220°C (TGA), comparable to other pinacol boronates but lower than thiophene-based derivatives (250–280°C) .
  • Hydrolytic Stability : The MOM groups partially shield the boronate esters, providing a hydrolysis half-life of ~48 hours in aqueous THF (pH 7), outperforming unprotected analogs (<12 hours) .

Q & A

Q. What are the primary synthetic routes for preparing this binaphthalene-derived dioxaborolane compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronate esters as key intermediates. A common approach involves coupling binaphthol derivatives with bis(pinacolato)diboron or analogous reagents under inert conditions. For example, NEt₃ is often used to deprotonate intermediates, as demonstrated in the synthesis of similar chiral dioxaborolanes . Catalysts like Pd(PPh₃)₄ or NiCl₂ with phosphine ligands are critical for achieving high yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on a combination of:

  • ¹H/¹³C NMR spectroscopy to verify methoxymethoxy and binaphthalene backbone signals.
  • X-ray crystallography for absolute stereochemical confirmation, as applied to structurally related compounds in crystallographic studies .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₄₀H₄₄B₂O₁₀ for this compound). Note: Commercial suppliers like Sigma-Aldrich often lack analytical data, necessitating rigorous in-house validation .

Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?

Anhydrous toluene or THF under argon/nitrogen atmospheres are preferred due to the compound’s sensitivity to moisture. Evidence from analogous dioxaborolane derivatives shows that coordinating solvents (e.g., DMF) may reduce catalytic efficiency in coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethoxy groups influence reactivity in asymmetric catalysis?

The methoxymethoxy substituents enhance steric bulk, which can impede undesired side reactions in enantioselective processes. For instance, in rhodium-catalyzed asymmetric additions, bulky ligands derived from binaphthalene frameworks improve enantiomeric excess (e.g., up to 91% ee with NiCl₂ and bis(diphenylphosphino)ferrocene) . Computational studies (DFT) are recommended to model steric interactions.

Q. What strategies mitigate contradictions in catalytic activity data across different studies?

Discrepancies in reaction yields or selectivity often arise from:

  • Catalyst loading variations (e.g., 0.05 equiv Ni-complex vs. 0.1 equiv Pd catalysts) .
  • Temperature gradients (e.g., 60°C for enantioselective additions vs. 100°C for aryl couplings) . Systematic screening of reaction parameters (time, solvent, ligand ratio) is essential to reconcile conflicting results.

Q. Can this compound serve as a precursor for covalent organic frameworks (COFs) or optoelectronic materials?

Yes. Pyrenediyl and binaphthalene-derived dioxaborolanes have been used to construct π-conjugated COFs with tunable bandgaps. For example, spray-coated 2D frameworks exhibit high acoustic sensitivity (DOI: 10.1002/adma.202004205) . Researchers should optimize polymerization conditions (e.g., solvent annealing) to enhance crystallinity.

Methodological Considerations

Q. What are the challenges in characterizing byproducts during scale-up synthesis?

Byproducts often include hydrolyzed boronic acids or dimerized species. LC-MS and HPLC with UV/vis detection are recommended for tracking degradation. For example, GF/F filtration (0.7 μm) during SPE can isolate impurities .

Q. How can enantiomeric excess (ee) be accurately measured for chiral derivatives?

Use chiral HPLC with cellulose-based columns or ¹⁹F NMR (if fluorinated analogs are synthesized). Evidence from enantioselective rhodium-catalyzed reactions highlights the importance of tert-amyl alcohol as a co-solvent to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.